molecular formula C13H12N2O3S2 B2658188 N-(4-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 899983-20-1

N-(4-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2658188
CAS No.: 899983-20-1
M. Wt: 308.37
InChI Key: AKJUYLUMHHPNGM-UHFFFAOYSA-N
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Description

N-(4-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methylthio (-SMe) group at position 4. The structure is further modified by a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety linked via the thiazole nitrogen. This compound belongs to a class of sulfur-containing heterocycles known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The dihydrodioxine component introduces conformational rigidity and ether linkages, which may improve metabolic stability compared to fully aromatic systems .

Properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2/c1-19-9-3-2-4-10-11(9)14-13(20-10)15-12(16)8-7-17-5-6-18-8/h2-4,7H,5-6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJUYLUMHHPNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with various carboxylic acids or their derivatives. The reaction conditions often include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for such compounds may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their purification and final coupling reactions. The use of automated synthesis equipment and high-throughput screening can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is C19H18N2O3S3C_{19}H_{18}N_{2}O_{3}S_{3} with a molecular weight of approximately 418.6 g/mol. The compound features a complex structure that includes a benzothiazole moiety and a dioxine ring, contributing to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to benzothiazole derivatives. For instance, a series of sulfonamide derivatives incorporating the benzothiazole moiety have been synthesized and evaluated for their antimicrobial efficacy. These compounds demonstrated significant activity against various microbial strains, indicating that modifications to the benzothiazole structure can enhance antimicrobial potency .

Case Study: Antimicrobial Evaluation

A study synthesized several benzothiazole-based compounds and assessed their minimum inhibitory concentration (MIC) against bacterial strains. The results showed that certain derivatives exhibited potent activity comparable to standard antibiotics, suggesting potential applications in treating bacterial infections .

Anticancer Potential

The anticancer properties of this compound have been explored in various models. Research indicates that this compound can inhibit tumor growth in xenograft models, showcasing its potential as a therapeutic agent in cancer treatment .

Case Study: Tumor Growth Suppression

In a recent study involving LNCaP xenografts (a prostate cancer model), the compound was administered orally and resulted in significant tumor growth suppression compared to control groups. This finding suggests that the compound may act through mechanisms involving apoptosis or cell cycle arrest .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in critical biological pathways. For example, it has shown promise in inhibiting dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are crucial targets for developing new antimicrobial agents .

Case Study: Dual Enzyme Inhibition

A study synthesized novel derivatives that combined the inhibitory activities of DHPS and DHFR into one molecule. The resulting compounds exhibited enhanced antimicrobial activity due to their dual-target approach, highlighting the potential for developing more effective treatments against resistant strains .

Synthesis and Structural Modifications

The synthesis of this compound involves several key steps that allow for structural modifications to optimize biological activity. Various synthetic routes have been explored to create analogs with improved efficacy and reduced toxicity.

Synthesis Overview

The synthesis typically begins with the reaction of benzothiazole derivatives with dioxine precursors under controlled conditions. Subsequent modifications may include substituting different functional groups to enhance solubility and bioavailability .

Mechanism of Action

The mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The methylthio group in the target compound is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in its analog . This difference may alter redox behavior or binding affinity in biological systems.

Critical Differences :

  • The target compound’s synthesis likely avoids harsh cyclization conditions (e.g., reflux in NaOH) required for triazole-thiones .
  • The dihydrodioxine-carboxamide linkage may offer synthetic flexibility compared to sulfonyl-containing derivatives, which require Friedel-Crafts acylation .

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy

Compound Key IR Bands (cm⁻¹) Functional Group Assignments
Target Compound (Inferred) ~1660–1680 (C=O), ~1240–1260 (C-O-C), ~2550–2600 (S-Me) Carboxamide, dioxine ethers, thioether
Triazole-thiones 1247–1255 (C=S), 3278–3414 (NH) Thione tautomer, NH stretching
Hydrazinecarbothioamides 1663–1682 (C=O), 3150–3319 (NH) Hydrazide carbonyl, NH stretching

Notes:

  • The absence of a C=O band in triazole-thiones confirms cyclization, whereas the target compound retains a carboxamide C=O .
  • The methylthio group’s νS-C (~700 cm⁻¹) and νC-S (~2550–2600 cm⁻¹) vibrations distinguish it from sulfonyl or trifluoromethyl substituents .

Biological Activity

N-(4-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings.

Synthesis and Characterization

Recent studies have highlighted various synthetic pathways for producing benzothiazole derivatives, including this compound. Techniques such as Knoevenagel condensation and molecular hybridization have been employed to enhance the yield and purity of these compounds .

1. Antimicrobial Activity

The compound has shown promising results in inhibiting the growth of various pathogens. In vitro studies have demonstrated its effectiveness against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL. Comparative studies indicate that its activity is on par with standard anti-tubercular drugs .

CompoundMIC (μg/mL)Inhibition (%)
This compound10099
Standard Drug5095

2. Anti-inflammatory Activity

Research has indicated that derivatives of benzothiazoles possess significant anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

3. Anticancer Activity

In preliminary studies, this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. Specifically, IC50 values for different cancer cell lines were reported to be in the low micromolar range .

Study 1: Antitubercular Activity

A study evaluated the antitubercular efficacy of this compound alongside other synthesized derivatives. The results showed that it significantly inhibited the growth of M. tuberculosis , demonstrating a dose-dependent response .

Study 2: Anticancer Properties

Another research focused on evaluating the anticancer properties of benzothiazole derivatives, including our compound of interest. The study utilized various human cancer cell lines and found that it effectively reduced cell viability at concentrations as low as 5 µM .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in pathogen metabolism.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
  • Modulation of Cytokine Production : It reduces the levels of inflammatory cytokines in immune cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-(methylthiazole)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the benzo[d]thiazole core via condensation of 2-aminothiophenol derivatives with fluorinated benzaldehydes under acidic conditions. Subsequent coupling with a dioxine-carboxamide moiety is achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) in aprotic solvents like DMF or dichloromethane. Reaction optimization requires strict control of temperature (e.g., 0–25°C) and pH to prevent side reactions .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying regiochemistry and substituent positions, particularly distinguishing between the methylthio group and dioxine protons. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). For example, ¹H NMR signals at δ 2.5–3.0 ppm typically indicate the methylthio group, and dioxine protons resonate near δ 4.5–5.0 ppm .

Q. What are the primary chemical reactions involving the methylthio and dioxine groups?

  • Methodological Answer : The methylthio group (-SMe) undergoes nucleophilic substitution (e.g., with amines or alkoxides) or oxidation to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA. The dioxine ring participates in ring-opening reactions under acidic conditions or forms coordination complexes with transition metals (e.g., Cu²⁺). Kinetic studies via UV-Vis spectroscopy can monitor these reactions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways, enabling the selection of optimal catalysts and solvents. For instance, ICReDD’s workflow combines computational reaction path searches with experimental validation, reducing trial-and-error approaches. Parameters like solvent polarity (logP) and activation energy (ΔG‡) are prioritized to design energy-efficient routes .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions between experimental and predicted NMR shifts often arise from dynamic effects (e.g., tautomerism) or crystal packing. Variable Temperature (VT) NMR or X-ray crystallography can clarify ambiguities. For example, VT NMR at −40°C may freeze rotational conformers of the dioxine ring, simplifying splitting patterns .

Q. How do substituent variations on the benzo[d]thiazole core influence bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with halogens (e.g., -F, -Cl) or electron-withdrawing groups at the 4-position of the thiazole. In vitro assays (e.g., antimicrobial MIC tests) reveal that electron-deficient substituents enhance membrane permeability, while bulky groups reduce binding to bacterial targets like DNA gyrase .

Q. What experimental designs mitigate byproduct formation during dioxine-thiazole coupling?

  • Methodological Answer : Byproducts from ester hydrolysis or thioether oxidation are minimized using anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar). Kinetic monitoring via FT-IR or inline UV spectroscopy identifies intermediate accumulation, allowing real-time adjustments (e.g., reducing reagent addition rates). Purification via flash chromatography with gradient elution (hexane/EtOAc) isolates the target compound .

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